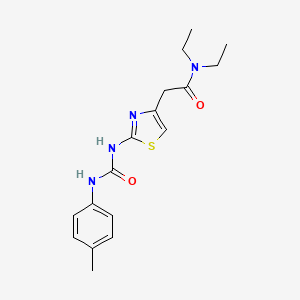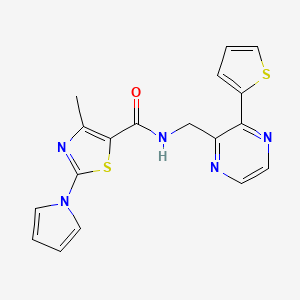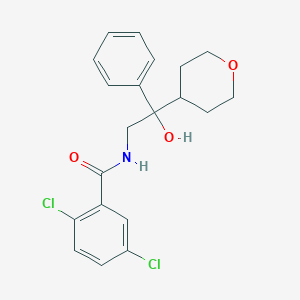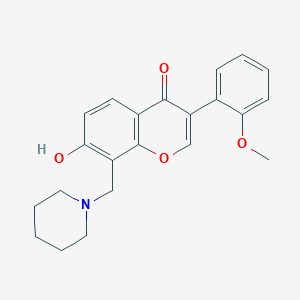![molecular formula C18H18N2O2 B2876629 (4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone CAS No. 159799-43-6](/img/structure/B2876629.png)
(4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone is a useful research compound. Its molecular formula is C18H18N2O2 and its molecular weight is 294.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Phosphonic Acid Applications
Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, are used in a wide range of applications due to their structural analogy with phosphate moieties. They find applications in drug development, bone targeting, supramolecular materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens, covering fields such as chemistry, biology, and physics. The diverse methods for synthesizing phosphonic acids highlight their importance in various research projects (Sevrain et al., 2017).
Methoxychlor as an Environmental Estrogen Model
Methoxychlor, a chlorinated hydrocarbon pesticide, is studied for its proestrogenic activity and effects on fertility, pregnancy, and development in vivo, showcasing the environmental and health impacts of similar compounds (Cummings, 1997).
Lawesson's Reagent in Macrocyclic Synthesis
Lawesson's reagent is used for the synthesis of macrocyclic natural products, including thionation of carbonyl groups and construction of key heterocyclic fragments. Its versatility and high yield in reactions make it crucial for medicinal chemistry (Larik et al., 2017).
Paeonol Derivatives in Pharmacology
Paeonol and its derivatives are explored for antibacterial, anti-inflammatory, and antioxidative pharmacological activities. The structural modification of paeonol is systematically reviewed for enhanced pharmacological activities (Wang et al., 2020).
3-Hydroxycoumarin Chemistry
3-Hydroxycoumarin, a coumarin compound, is noted for its significant chemical, photochemical, and biological properties, emphasizing the importance of coumarins in genetics, pharmacology, and microbiology (Yoda, 2020).
Methoxyphenols in Atmospheric Reactivity
Methoxyphenols from lignin pyrolysis, used as biomass burning tracers, are studied for their atmospheric reactivity, including gas-phase, particle-phase reactions, and secondary organic aerosol formation, highlighting environmental implications (Liu et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
The exact mode of action of this compound is not yet fully understood. It is likely that it interacts with its targets, leading to changes in cellular processes. For instance, some compounds with similar structures have been found to influence the activity of enzymes or receptors, leading to changes in cellular signaling .
Biochemical Pathways
It is likely that the compound’s interaction with its targets leads to changes in various cellular processes, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been found to be metabolized in the liver, and their bioavailability can be influenced by factors such as solubility and stability .
Result of Action
It is likely that its interaction with its targets leads to changes in cellular processes, potentially resulting in various physiological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
(4-methoxyphenyl)-(6-phenyl-4,5-dihydro-3H-pyridazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-22-16-11-9-15(10-12-16)18(21)20-13-5-8-17(19-20)14-6-3-2-4-7-14/h2-4,6-7,9-12H,5,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZENNTIMTHUAKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCCC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2876555.png)



![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2876563.png)

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2876565.png)


![2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2876569.png)
